REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([O:7]/[C:8](/[C:11]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[C:13]([Cl:19])[CH:12]=1)=[CH:9]\[Cl:10])([O:5][CH3:6])=[O:4].[CH2:20]([OH:25])[CH2:21][CH:22]([OH:24])[CH3:23]>>[CH2:20]([OH:25])[CH2:21][C@H:22]([OH:24])[CH3:23].[CH3:6][O:5][P:3]([O:7]/[C:8](/[C:11]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[C:13]([Cl:19])[CH:12]=1)=[CH:9]\[Cl:10])([O:2][CH3:1])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COP(=O)(OC)O/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(C)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C[C@@H](C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COP(=O)(OC)O/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([O:7]/[C:8](/[C:11]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[C:13]([Cl:19])[CH:12]=1)=[CH:9]\[Cl:10])([O:5][CH3:6])=[O:4].[CH2:20]([OH:25])[CH2:21][CH:22]([OH:24])[CH3:23]>>[CH2:20]([OH:25])[CH2:21][C@H:22]([OH:24])[CH3:23].[CH3:6][O:5][P:3]([O:7]/[C:8](/[C:11]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[C:13]([Cl:19])[CH:12]=1)=[CH:9]\[Cl:10])([O:2][CH3:1])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COP(=O)(OC)O/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(C)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C[C@@H](C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COP(=O)(OC)O/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([O:7]/[C:8](/[C:11]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[C:13]([Cl:19])[CH:12]=1)=[CH:9]\[Cl:10])([O:5][CH3:6])=[O:4].[CH2:20]([OH:25])[CH2:21][CH:22]([OH:24])[CH3:23]>>[CH2:20]([OH:25])[CH2:21][C@H:22]([OH:24])[CH3:23].[CH3:6][O:5][P:3]([O:7]/[C:8](/[C:11]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[C:13]([Cl:19])[CH:12]=1)=[CH:9]\[Cl:10])([O:2][CH3:1])=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COP(=O)(OC)O/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(C)O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C[C@@H](C)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COP(=O)(OC)O/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |